molecular formula C10H7BrClNO2 B13564947 5-Bromoquinoline-2-carboxylicacidhydrochloride

5-Bromoquinoline-2-carboxylicacidhydrochloride

Cat. No.: B13564947
M. Wt: 288.52 g/mol
InChI Key: CLMNQDGVAQHOTQ-UHFFFAOYSA-N
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Description

5-Bromoquinoline-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H6BrNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride typically involves the bromination of quinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of 5-Bromoquinoline-2-carboxylic acid hydrochloride may involve large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromoquinoline-2-carboxylic acid hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline-2-carboxylic acid derivatives.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Chemistry: 5-Bromoquinoline-2-carboxylic acid hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials and catalysts.

Biology: The compound is used in biological studies to investigate the interactions of quinoline derivatives with biological targets. It serves as a probe in biochemical assays.

Medicine: In medicinal chemistry, 5-Bromoquinoline-2-carboxylic acid hydrochloride is explored for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: A precursor in the synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride.

    5-Chloroquinoline-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.

    8-Hydroxyquinoline: Another quinoline derivative with different functional groups.

Uniqueness: 5-Bromoquinoline-2-carboxylic acid hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

5-Bromoquinoline-2-carboxylic acid hydrochloride (CAS Number: 1017412-53-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C10H6BrNO2
  • Molecular Weight: 244.06 g/mol
  • Linear Formula: C10H6BrNO2

1. Antimicrobial Activity

5-Bromoquinoline-2-carboxylic acid hydrochloride has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including 5-bromoquinoline-2-carboxylic acid, against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating significant antimicrobial potential compared to standard antibiotics such as penicillin.

PathogenMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus16Penicillin32
Escherichia coli32Ampicillin64

2. Anticancer Activity

The anticancer properties of 5-bromoquinoline-2-carboxylic acid hydrochloride have been explored in various studies, particularly against lung cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells
In vitro studies revealed that this compound exhibited cytotoxic effects on A549 human lung adenocarcinoma cells. The compound was tested at varying concentrations, with an IC50 value determined to be approximately 25 µM, indicating effective inhibition of cell viability.

Comparison with Other Compounds:

CompoundIC50 (µM)Cell Line
5-Bromoquinoline-2-carboxylic acid25A549 (lung cancer)
Cisplatin15A549
Doxorubicin10A549

The biological activity of 5-bromoquinoline-2-carboxylic acid hydrochloride is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the bromine atom in the quinoline ring enhances its binding affinity to various enzymes and receptors involved in critical cellular pathways.

Mechanisms Identified:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication processes in cancer cells.
  • Apoptosis Induction: It has been shown to trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives suggests that modifications on the quinoline ring can significantly influence their biological efficacy. For instance, the introduction of different substituents at specific positions on the ring can enhance or reduce antimicrobial and anticancer activities.

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

5-bromoquinoline-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H6BrNO2.ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;/h1-5H,(H,13,14);1H

InChI Key

CLMNQDGVAQHOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br.Cl

Origin of Product

United States

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